Esculentin-2CG1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC |
Origin of Product |
United States |
Discovery and Biological Origin of Esculentin 2cg1
Isolation and Identification from Amphibian Species
Esculentin-2CG1 was identified from the skin secretions of the Chungan torrent frog, Amolops chunganensis. novoprolabs.comnih.gov This amphibian species is part of the Ranidae family and is found in China. novoprolabs.commdpi.com The discovery of this compound and other peptides in Amolops chunganensis has contributed to the understanding of the chemical diversity within the skin secretions of this frog genus. nih.gov
The initial identification of this compound involved the collection of skin secretions from Amolops chunganensis. nih.gov This is typically achieved by mild stimulation of the skin, which causes the granular glands to release their contents. core.ac.uk The collected secretions are then lyophilized.
For characterization, a cDNA library is constructed from the skin tissue to clone the genes encoding the peptide precursors. nih.govresearchgate.net This molecular cloning approach allows for the deduction of the mature peptide's amino acid sequence. nih.gov The process involves:
Screening of a cDNA library derived from the frog's skin. researchgate.net
Sequencing of positive clones to identify the precursor-encoding cDNAs. nih.gov
Deducing the mature peptide sequence from the precursor, which typically includes a signal peptide, an acidic propiece, and the C-terminal mature peptide sequence. researchgate.net
The authentic presence of the peptide in the secretions is confirmed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry to determine the molecular mass. nih.govbioone.org
Primary Structure Determination and Sequence Analysis of this compound
This compound is a 37-amino acid peptide. novoprolabs.comresearchgate.net Its primary structure, or amino acid sequence, has been fully determined. novoprolabs.com The sequence features a disulfide bridge between two cysteine residues, forming a cyclic structure at the C-terminal end of the peptide. nih.gov
Table 1: Primary Structure of this compound
| Property | Details |
|---|---|
| Full Amino Acid Sequence | Ser-Leu-Phe-Ser-Ile-Phe-Lys-Thr-Ala-Ala-Lys-Phe-Val-Gly-Lys-Asn-Leu-Leu-Lys-Gln-Ala-Gly-Lys-Ala-Gly-Leu-Glu-Thr-Leu-Ala-Cys-Lys-Ala-Lys-Asn-Glu-Cys |
| Sequence (Single Letter Code) | SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC |
| Number of Amino Acids | 37 |
This table presents the determined amino acid sequence and length of the this compound peptide. novoprolabs.com
Phylogenetic Relationships and Evolutionary Conservation within the Esculentin-2 Family
The esculentin-2 peptide family is widely distributed among ranid frogs, with members identified in various species across Europe, North America, and Asia. researchgate.net Phylogenetic analysis based on the amino acid sequences of peptides like esculentin-2 is a tool used to confirm the taxonomic status and evolutionary relationships between frog species. nih.gov
Table 2: Comparative Alignment of Selected Esculentin-2 Peptides
| Peptide Name | Organism | Amino Acid Sequence |
|---|---|---|
| This compound | Amolops chunganensis | SLFSIFKTAAKFVGKNLLKQAGKAGLETLACK AK NEC |
| Esculentin-2CHa | Lithobates chiricahuensis | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACK ISK QC |
| Esculentin-2(1-37)b | Amolops loloensis | GLFSIFKTAAKFVGKNLLKQAGKAGLEHLACK AK NEC |
| Esculentin-2-b01 (mature) | Amolops jingdongensis | GLFSIFKTAAKFVGKNLLKQAGKAGLEHLACK AK NEC |
This table compares the amino acid sequence of this compound with other selected Esculentin-2 family members. Gaps may be introduced in other alignments to maximize identity, but are not shown here for clarity. Bolded residues highlight some of the invariant or conserved positions near the C-terminus. researchgate.netnih.govuniprot.org
While the primary structure of esculentin-2 peptides has been poorly conserved throughout the evolutionary radiation of ranid frogs, certain key residues have remained invariant. researchgate.net This suggests strong evolutionary pressure to maintain specific structural features. Across the broader Esculentin-2 family, the most conserved residues are typically found within the C-terminal region. Studies have identified Lys19, Cys31, Lys32, and Cys37 as being the only invariant residues across a wide range of species. researchgate.net The two cysteine residues at positions 31 and 37 form the critical disulfide bridge that creates the cyclic domain, a defining feature of this peptide family. nih.gov The divergence in other regions of the peptide sequence likely reflects adaptation to different environmental pressures faced by the various host species.
Synthesis and Advanced Structural Characterization of Esculentin 2cg1
Chemical Synthesis Methodologies for Peptide Production
The production of pure Esculentin-2CG1 for research purposes relies on chemical synthesis, as it allows for the generation of large quantities of the peptide with high precision. proteogenix.science Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose. proteogenix.sciencebachem.com
Solid-Phase Peptide Synthesis (SPPS) Protocols and Resin Selection
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production where a peptide chain is assembled step-by-step while one end is attached to an insoluble polymeric support, or resin. bachem.com This methodology simplifies the purification process, as excess reagents and by-products can be washed away by filtration after each step. proteogenix.sciencebachem.com
The most widely used protocol for synthesizing peptides like this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govbuchiglas.ch In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is base-labile and can be removed with a mild base, typically piperidine. buchiglas.ch The side chains of reactive amino acids are protected by acid-labile tert-butyl (tBu) groups. nih.gov
Resin Selection: The choice of resin is critical for successful synthesis. The resin acts as the solid support to which the first amino acid is anchored. bachem.com For the synthesis of a C-terminally amidated peptide or a standard peptide with a C-terminal carboxylic acid, different resins are employed. Given this compound's native sequence ending in a cysteine carboxylic acid, a resin suitable for the Fmoc strategy is chosen. Polystyrene-based resins, often modified with polyethylene (B3416737) glycol (PEG), are common choices as they exhibit good chemical stability and swelling properties in the organic solvents used during synthesis. nih.gov For instance, the synthesis of fragments of the related peptide, esculentin-1 (B1576701), was successfully performed on a 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA) support. nih.gov
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. bachem.com
This cycle is repeated until the entire 37-amino acid sequence of this compound is assembled.
| Parameter | Typical Selection for this compound Synthesis | Rationale |
| Synthesis Strategy | Fmoc/tBu | Mild deprotection conditions preserve sensitive amino acids. nih.gov |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Removed by a mild base (e.g., piperidine), orthogonal to side-chain protecting groups. buchiglas.ch |
| Side-Chain Protection | tBu (tert-butyl) based groups | Acid-labile, removed during final cleavage. nih.gov |
| Solid Support (Resin) | Polystyrene-based (e.g., PS-BDODMA, PEG-modified) | Provides mechanical and chemical stability. nih.govnih.gov |
| Coupling Reagents | Aminium-derived (e.g., HBTU, HATU) | Promote efficient peptide bond formation. nih.govnih.gov |
Optimization Strategies for Yield and Purity in Synthetic this compound
Achieving high yield and purity is a significant challenge in the synthesis of long peptides like this compound. Several strategies can be employed to optimize the outcome.
Microwave-Enhanced SPPS: Microwave irradiation is a modern technique used to enhance the efficiency of both the coupling and deprotection steps. cem.com By heating the reaction vessel, microwave energy can accelerate reaction rates, leading to more complete reactions and higher purity of the final product in a shorter amount of time. cem.com
Dealing with "Difficult Sequences": Peptide chains can sometimes aggregate on the resin, which hinders subsequent reaction steps and reduces yield. This is a common issue with "difficult sequences". nih.gov To mitigate this, special techniques such as the incorporation of depsipeptides or pseudoproline dipeptides can be used to disrupt the secondary structures that lead to aggregation. nih.gov
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). proteogenix.sciencenih.gov The cleavage cocktail often includes "scavengers" like triethylsilane or water to trap the highly reactive cationic species generated during deprotection, which could otherwise modify sensitive amino acids like Cysteine, Methionine, or Tryptophan, thereby reducing the final purity. proteogenix.science
Purification: After cleavage, the crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from truncated or modified sequences, allowing for the isolation of this compound with high purity (e.g., >95%). novoprolabs.comnih.gov
High-Resolution Structural Elucidation
Determining the three-dimensional structure of this compound is essential for understanding its biological function. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of peptides and proteins in solution. creative-proteomics.comnih.gov The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. wikipedia.orgunimelb.edu.au The resulting CD spectrum provides a signature of the protein's secondary structure content.
α-Helical structures , common in antimicrobial peptides, typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov
β-Sheet structures are characterized by a negative band near 218 nm and a positive band around 195 nm. nih.gov
Random coil or disordered structures display a strong negative band near 200 nm. unimelb.edu.au
For this compound, CD spectroscopy can be used to determine its secondary structure in various solvent conditions, providing insight into its conformational flexibility. The related peptide, Esculentin-2CHa, is known to adopt an alpha-helical conformation in its central to C-terminal region. wikipedia.org Similar studies on this compound would reveal its predominant structural motifs.
Conformational Analysis in Membrane-Mimicking Environments
The biological activity of antimicrobial peptides like this compound is often dependent on their interaction with bacterial cell membranes. Therefore, studying their conformation in environments that mimic these membranes is crucial. nih.gov The structure of a peptide can change significantly when moving from an aqueous environment to a lipid environment. uq.edu.ausoton.ac.uk
Membrane Mimics: To study these conformational changes, various model systems are used:
Micelles: Aggregates of detergents (e.g., sodium dodecyl sulfate, SDS) that can mimic the charged surface of bacterial membranes.
Liposomes: Vesicles composed of lipid bilayers that can be formulated with specific lipid compositions (e.g., negatively charged lipids to mimic bacterial membranes or zwitterionic lipids to mimic eukaryotic membranes). nih.gov
Organic Solvents: Solvents like trifluoroethanol (TFE) or cyclohexane (B81311) can promote and stabilize helical structures, mimicking the hydrophobic core of a membrane. uq.edu.ausoton.ac.uk
By using CD spectroscopy to analyze this compound in the presence of these membrane mimics, researchers can determine how its structure adapts upon interacting with a lipid surface. Studies on other antimicrobial peptides have shown that they are often unstructured in aqueous solution but fold into an amphipathic α-helical conformation upon binding to bacterial membranes. nih.gov This induced structure is critical for their ability to disrupt the membrane and kill the bacteria.
| Technique | Application for this compound | Information Gained |
| Circular Dichroism (CD) Spectroscopy | Measurement in aqueous buffer vs. membrane-mimicking environments (micelles, liposomes). nih.gov | Determination of secondary structure content (α-helix, β-sheet, random coil) and conformational changes upon membrane interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis in the presence of deuterated micelles or other membrane mimics. uq.edu.au | Provides high-resolution 3D structure, identifies which parts of the peptide insert into the membrane, and analyzes peptide dynamics. |
Molecular Mechanisms of Action of Esculentin 2cg1
Interaction and Permeabilization of Microbial Membranes
The fundamental mechanism by which Esculentin-2CG1 and related cationic antimicrobial peptides exert their lethal effect on bacteria is through the disruption of the cell membrane's integrity. openaccessjournals.commdpi.com This process is initiated by the peptide's attraction to the microbial surface, followed by its insertion into the lipid bilayer, which ultimately leads to the formation of pores and the leakage of vital intracellular contents. frontiersin.orgnih.gov
Role of Electrostatic Interactions with Anionic Bacterial Lipids
The initial and critical step in the action of this compound is its electrostatic attraction to the microbial cell surface. frontiersin.org As a cationic peptide, it possesses a net positive charge due to the presence of basic amino acid residues. imrpress.comnih.gov This positive charge drives a strong, long-range electrostatic interaction with the negatively charged components abundant on bacterial membranes. frontiersin.orgnih.gov
Bacterial membranes, in contrast to those of mammalian cells, are rich in anionic phospholipids (B1166683) such as phosphatidylglycerol (PG) and cardiolipin. openaccessjournals.comnih.gov Furthermore, the outer membrane of Gram-negative bacteria contains lipopolysaccharides (LPS), while the cell wall of Gram-positive bacteria is rich in teichoic acids; both of these components contribute to a significant net negative charge on the bacterial surface. frontiersin.org This anionic nature creates an electrochemical gradient that actively recruits and concentrates cationic peptides like this compound at the membrane surface, a crucial prerequisite for its antimicrobial activity. biorxiv.org
Hydrophobic Insertion and Formation of Transmembrane Pores
Following the initial electrostatic binding, this compound transitions to a more intimate association with the membrane, driven by hydrophobic interactions. frontiersin.org Antimicrobial peptides like the esculentins are typically amphipathic, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. imrpress.com Upon interacting with the membrane, this compound is believed to adopt a defined secondary structure, commonly an α-helix. mdpi.comnih.gov
This amphipathic α-helical conformation allows the peptide's hydrophobic residues to insert into the nonpolar, acyl-chain core of the lipid bilayer, while the hydrophilic residues can remain associated with the polar lipid headgroups or face the interior of a newly formed pore. frontiersin.orgelifesciences.org This insertion disrupts the local lipid packing and compromises the membrane's barrier function, leading to the formation of transmembrane pores or channels. ebi.ac.ukembopress.org The permeabilization of the membrane results in the dissipation of essential ion gradients and the leakage of cytoplasmic components, ultimately leading to bacterial cell death. frontiersin.org
Proposed Pore-Forming Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Model)
While the precise pore structure formed by this compound has not been definitively elucidated, its mechanism is presumed to follow one of the established models for α-helical antimicrobial peptides. These models describe different ways peptides can disrupt a lipid bilayer:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a bundle resembling the staves of a barrel. The hydrophobic surfaces of the peptides face outwards, interacting with the lipid core of the membrane, while their hydrophilic surfaces face inwards, lining a central aqueous channel or pore. frontiersin.orgelifesciences.org
Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a "toroid" or donut-shaped pore. In this configuration, the pore is lined by both the inserted peptides and the polar headgroups of the lipid molecules. frontiersin.orgelifesciences.org This mechanism is suggested for other frog-skin peptides like magainin. acs.org
Carpet Model: According to this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer parallel to the lipid headgroups. Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing a widespread disruption and micellization of the membrane without forming discrete, stable pores. frontiersin.orgtulane.edu A study on a linearized esculentin-2EM peptide proposed a novel pore-forming mechanism involving a tilted peptide orientation, which could be considered a variation or alternative to these classic models. nih.gov
Modulation of Intracellular Targets within Microbial Pathogens
While the primary mechanism of action for most esculentin (B142307) peptides is the disruption of the cell membrane, some antimicrobial peptides are known to translocate across the membrane without causing complete lysis and then interact with intracellular targets. imrpress.comfrontiersin.org These non-membranolytic mechanisms can include the inhibition of nucleic acid synthesis (DNA and RNA), protein synthesis, or enzymatic activity. mdpi.comnih.gov
However, studies on related esculentin derivatives, such as Esculentin-1b(1-18), have shown that the lethal event occurs concurrently with membrane permeabilization. nih.gov Proteomic analysis of E. coli treated with this peptide revealed only limited changes to the bacterium's protein expression profile, underscoring that the bacterial membrane is the principal target, rather than intracellular processes. nih.gov Although direct studies on the intracellular targets of this compound are not extensively documented, the existing evidence from closely related peptides suggests that its potent bactericidal activity is predominantly achieved through membrane disruption. It is possible that after membrane integrity is compromised, the peptide could interact with internal components, but this is likely a secondary effect following the primary lethal event of membrane permeabilization. openaccessjournals.com
Differential Activity and Selectivity Towards Prokaryotic vs. Eukaryotic Cells
A critical feature of this compound and other therapeutically promising AMPs is their ability to selectively target and kill microbial cells while exhibiting low toxicity towards host eukaryotic cells, such as human red blood cells. mdpi.com this compound is reported to be primarily active against Gram-positive bacteria and also shows high activity against some Gram-negative strains, with comparatively lower hemolytic activity. novoprolabs.comresearchgate.net
Mechanistic Basis of Membrane Selectivity
The selective action of this compound is fundamentally based on the distinct differences in the composition and properties of prokaryotic and eukaryotic cell membranes.
Membrane Surface Charge: As previously discussed (Section 4.1.1), bacterial membranes are highly anionic, which promotes strong electrostatic attraction with cationic AMPs. frontiersin.orgnih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids, such as phosphatidylcholine and sphingomyelin. frontiersin.org This neutral surface results in a much weaker electrostatic interaction with cationic peptides, reducing their ability to accumulate on and disrupt eukaryotic membranes. frontiersin.org
Presence of Cholesterol: Eukaryotic cell membranes contain a significant amount of cholesterol, a lipid that is generally absent in bacterial membranes. frontiersin.org Cholesterol has a membrane-ordering and stabilizing effect, increasing the rigidity of the lipid bilayer. acs.org This stabilization makes the membrane less susceptible to disruption and pore formation by AMPs, thus contributing to their selectivity for bacterial cells. nih.gov
Transmembrane Potential: Bacterial cells maintain a more negative transmembrane potential (around -130 to -150 mV) compared to mammalian cells (-90 to -110 mV). frontiersin.org This stronger negative potential in bacteria can further enhance the attraction and insertion of cationic peptides.
These factors work in concert to ensure that this compound preferentially binds to and permeabilizes bacterial membranes at concentrations that are not harmful to host cells, forming the basis of its therapeutic potential.
Research Findings on this compound Activity
The following table summarizes the known antimicrobial and hemolytic activities of this compound.
| Organism/Cell Type | Activity Type | Result | Reference |
| Gram-positive bacteria | Antimicrobial | Primarily active | novoprolabs.com |
| P. faecalis X29 (Gram-negative) | Antimicrobial | Highly active | novoprolabs.com |
| S. rubidaea (Gram-negative) | Antimicrobial | Highly active | novoprolabs.com |
| Human erythrocytes | Hemolytic | LC50 = 75 µM | researchgate.net |
Note: LC50 (Lethal Concentration 50%) is the concentration required to cause 50% hemolysis.
Antimicrobial Spectrum and Efficacy of Esculentin 2cg1 in Preclinical Research
Efficacy against Gram-Positive Bacterial Strains
Preclinical studies indicate that Esculentin-2CG1 is primarily active against Gram-positive bacteria. bioone.org Peptides isolated from Amolops mantzorum, which are related to this compound, consistently showed higher activity against Gram-positive bacteria compared to Gram-negative strains. bioone.org This preference for Gram-positive bacteria is a characteristic feature of many peptides in the broader esculentin-2 family. nih.govresearchgate.net For instance, research on peptides from Amolops chunganensis highlighted potent activity against the Gram-positive bacterium Rhodococcus rhodochrous. nih.gov The efficacy of these peptides is often attributed to their cationic and amphipathic structure, which facilitates interaction with the anionic components of bacterial cell membranes. bioone.orgnih.gov
Table 1: Documented Efficacy of Esculentin-2 Family and Related Peptides against Gram-Positive Bacteria
| Bacterial Strain | Peptide Family/Analogue | Efficacy Noted | Citation |
|---|---|---|---|
| Rhodococcus rhodochrous | Brevinin-1CG5 (from A. chunganensis) | High Potency (MIC = 0.6 μM) | nih.gov |
| General Gram-positive bacteria | Peptides from A. mantzorum | Higher activity than against Gram-negative | bioone.org |
Efficacy against Gram-Negative Bacterial Strains
The activity of this compound against Gram-negative bacteria appears to be more selective. While some peptides from Amolops chunganensis have demonstrated broad-spectrum activity, others show limited efficacy against Gram-negative strains. nih.gov Specifically, peptides from the related frog Amolops mantzorum generally exhibited lower activity against Gram-negative bacteria. bioone.org However, members of the esculentin-2 family have been noted for having a broad spectrum of activity in some contexts. nih.govresearchgate.net One study on peptides from Odorrana grahami noted that Palustrin-2CG1, which shares homology with this compound, was active against various bacteria but not the Gram-negative bacterium Pseudomonas aeruginosa. longdom.org
Table 2: Documented Efficacy of Esculentin-2 Family and Related Peptides against Gram-Negative Bacteria
| Bacterial Strain | Peptide Family/Analogue | Efficacy Noted | Citation |
|---|---|---|---|
| Escherichia coli | Esculentin-2 family | Potent (MIC ≈ 1 µM) | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Palustrin-2CG1 (homologue) | Ineffective | longdom.org |
| General Gram-negative bacteria | Peptides from A. mantzorum | Lower activity than against Gram-positive | bioone.org |
Activity against Fungal Pathogens
The antifungal properties of the peptide families found in Amolops chunganensis, including the esculentin-2 family, have been noted in preclinical research. nih.gov Peptides from this frog's skin secretions displayed potent antimicrobial activities against several microbial strains, including fungi. nih.gov For example, Palustrin-2CG1, a peptide identified in A. chunganensis alongside this compound, showed activity against various fungi. longdom.org However, the efficacy can be species-specific, as the same study noted a lack of activity against the fungus Candida albicans. longdom.org Generally, peptides from the skin of Asian frogs, including those from the Amolops genus, are recognized for their potential activity against fungi. mdpi.com
Anti-Biofilm Activity and Associated Mechanisms
While extensive research has been conducted on the anti-biofilm properties of certain esculentin (B142307) derivatives, particularly those derived from Esculentin-1 (B1576701), specific data on the anti-biofilm activity of this compound is not extensively detailed in the reviewed scientific literature. Studies on derivatives like Esc(1-21) and Esc(1-18) have shown they can reduce the formation of biofilms by pathogenic bacteria such as Escherichia coli O157:H7 at concentrations below those that inhibit planktonic growth. nih.gov The proposed mechanisms for these related peptides involve the induction of genes related to biofilm regulation and stress response. nih.gov However, further investigation is required to determine if this compound possesses similar capabilities and acts through comparable mechanisms.
Comparative Efficacy Studies with Other Antimicrobial Peptides and Reference Agents
This compound is one of several antimicrobial peptides isolated from the skin of Amolops chunganensis, with others belonging to the temporin, palustrin-2, brevinin-1 (B586460), and brevinin-2 (B1175259) families. nih.govimrpress.com This complex mixture of peptides provides the frog with a broad defense system. imrpress.com When compared, peptides within the esculentin-2 family are noted for having a broad spectrum of activity, similar to the brevinin-1 family. nih.govresearchgate.net In contrast, peptides like those in the esculentin-1 and palustrin-3 families have been described as the most potent in certain studies, particularly against E. coli. nih.govresearchgate.net Some of the peptides discovered alongside this compound, such as certain brevinins, demonstrated high potency against specific strains, while others also showed weak hemolytic activity against human red blood cells. nih.gov
Structure Activity Relationship Sar Studies of Esculentin 2cg1 and Its Analogs
Influence of Amino Acid Composition and Sequence on Biological Activity
Contribution of Cationicity and Hydrophobicity to Antimicrobial Potency
A fundamental characteristic of many antimicrobial peptides, including those in the esculentin (B142307) family, is their cationic and amphipathic nature. archbronconeumol.org The net positive charge, arising from the presence of basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes. researchgate.net Concurrently, the hydrophobic residues are crucial for the peptide's insertion into and disruption of the lipid bilayer. archbronconeumol.org
While direct studies quantifying the precise contribution of cationicity and hydrophobicity for Esculentin-2CG1 are limited, research on closely related Esculentin-2 analogs provides significant insights. For instance, in a study on Esculentin-2CHa, another member of the Esculentin-2 family, increasing the peptide's cationicity through the substitution of aspartic acid residues with lysine ([D20K, D27K] analog) resulted in a modest (up to 4-fold) increase in antimicrobial potency against a range of microorganisms. nih.gov However, this enhanced activity was accompanied by a marked increase in cytotoxicity against human erythrocytes and cancer cells, highlighting the delicate balance required between charge and selectivity. nih.gov
Furthermore, the hydrophobic character of the N-terminal region of Esculentin-2 peptides has been shown to be critical for their function. Removal of the hydrophobic N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa led to a complete loss of activity against Staphylococcus aureus and a significant reduction in potency against other bacteria. nih.gov This underscores the importance of this hydrophobic domain in the peptide's ability to interact with and disrupt bacterial membranes. The primary structure of the N-terminal hexapeptide is not highly conserved among Esculentin-2 peptides, but the maintenance of its hydrophobic character appears to be an evolutionary constant for its biological function. nih.gov
The following table summarizes the effects of modifying cationicity and hydrophobicity on the activity of Esculentin-2CHa, a close homolog of this compound.
| Peptide | Modification | Net Charge | Key Finding | Reference |
| Esculentin-2CHa | Native peptide | +5 | Potent antimicrobial activity against several multidrug-resistant bacteria. | nih.gov |
| [D20K, D27K]Esculentin-2CHa | Increased cationicity | +9 | Modestly enhanced antimicrobial activity but significantly increased cytotoxicity. | nih.gov |
| Esculentin-2CHa(7-37) | Removal of N-terminal hydrophobic hexapeptide | Not specified | Abolished activity against S. aureus and markedly reduced potency against other bacteria. | nih.gov |
This interactive table provides data on the modification of Esculentin-2CHa, offering insights into the potential effects of similar modifications on this compound.
Impact of Peptide Length and Helicity on Membrane Disruption
The length of an antimicrobial peptide and its ability to adopt a specific secondary structure, typically an α-helix, are crucial for its mechanism of membrane disruption. frontiersin.org For many AMPs, an α-helical conformation is induced upon interaction with the microbial membrane, allowing the peptide to span the lipid bilayer or form pores. frontiersin.org
Esculentin-2 peptides are known to adopt an α-helical structure, which is essential for their antimicrobial activity. frontiersin.org Studies on a linearized analog of Esculentin-2EM (E2EM-lin) demonstrated that the peptide adopts a potent α-helical structure in the presence of lipid mimics of bacterial membranes. nih.gov The degree of helicity was shown to be influenced by environmental factors such as pH, with an increase in pH from 6 to 8 enhancing the α-helical content and, consequently, the peptide's ability to penetrate and lyse bacterial membranes. nih.gov This suggests that the local environment at the site of infection can influence the structural conformation and, therefore, the activity of Esculentin-2 peptides.
The length of the peptide is also a critical factor. Truncation studies on Esculentin-1a, a related peptide, have shown that a minimal length is required to maintain antimicrobial activity. frontiersin.org For instance, the N-terminal fragment Esculentin-1a(1-21) retains potent activity, as this length is sufficient to form a stable α-helix capable of spanning the bacterial membrane. frontiersin.org
The table below illustrates the impact of structural modifications on the activity of Esculentin-2CHa.
| Peptide | Modification | Key Finding on Activity | Reference |
| Esculentin-2CHa | Native peptide with C-terminal cyclic domain | Potent antimicrobial activity. | nih.gov |
| Esculentin-2CHa-Ser31,37 | Removal of cyclic domain (Cys replaced by Ser) | Appreciable decrease in antimicrobial and cytotoxic activity. | nih.gov |
This interactive table highlights the importance of the C-terminal cyclic domain for the biological activity of Esculentin-2CHa, a feature also present in this compound.
Rational Design and Targeted Modification of this compound Derivatives
While comprehensive studies involving the rational design and targeted modification specifically of this compound are not extensively documented in publicly available literature, the principles derived from the modification of other Esculentin family members provide a solid framework for potential optimization strategies. These strategies aim to enhance antimicrobial potency, broaden the spectrum of activity, and improve the therapeutic index by reducing cytotoxicity.
Site-Directed Mutagenesis and Alanine (B10760859) Scanning Approaches
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in a peptide's function. nih.gov By systematically replacing individual amino acids, researchers can elucidate their contribution to antimicrobial activity, structural stability, and target specificity. Alanine scanning, a specific application of site-directed mutagenesis where residues are replaced by alanine, is particularly useful for identifying key residues whose side chains are critical for the peptide's function. wikipedia.orgcreative-peptides.com
Although no specific alanine scanning or comprehensive site-directed mutagenesis studies on this compound have been published, research on other AMPs demonstrates the utility of this approach. For example, alanine scanning was used to map the functional epitopes of a human growth hormone and its receptor, showcasing the technique's ability to pinpoint critical residues for protein-protein interactions. wikipedia.org Applying this technique to this compound would involve creating a library of analogs where each amino acid is systematically replaced with alanine. Subsequent testing of these analogs for antimicrobial activity would reveal which residues are essential for its function and which can be modified without compromising potency.
Insights from modification studies on other Esculentin peptides can guide such a rational design process. For example, the aforementioned study on Esculentin-2CHa, which involved deletions and substitutions, is a form of targeted mutagenesis that has already identified the critical roles of the N-terminal hydrophobic region and the C-terminal cyclic domain. nih.gov
Optimization of Peptide Features for Enhanced Antimicrobial Performance
The optimization of this compound for enhanced antimicrobial performance would likely focus on modulating its key physicochemical properties: cationicity, hydrophobicity, and helicity. The goal is to maximize its effectiveness against microbial pathogens while minimizing its toxicity to host cells.
Strategies for optimization based on studies of related peptides include:
Amino Acid Substitution: Replacing specific residues to enhance desired properties. For instance, substituting neutral or acidic amino acids with basic ones (e.g., lysine or arginine) can increase the net positive charge, potentially boosting antimicrobial activity. nih.gov However, as seen with the [D20K, D27K]Esculentin-2CHa analog, this must be carefully balanced to avoid a concurrent increase in cytotoxicity. nih.gov
C-terminal Amidation: The amidation of the C-terminus is a common post-translational modification in many natural AMPs and has been shown to enhance the antimicrobial activity and selectivity of Esculentin-2 peptide analogs. nih.govnih.gov This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge and often stabilizing the α-helical structure. nih.gov
Truncation and Hybridization: Creating shorter versions of the peptide that retain the core active region can reduce manufacturing costs and potentially improve the therapeutic profile. Studies on Esculentin-1a have shown that truncated analogs can maintain potent antimicrobial activity. frontiersin.org Additionally, creating hybrid peptides by combining fragments of different AMPs is another strategy to develop novel molecules with enhanced properties. nih.gov
Incorporation of Non-natural Amino Acids: Introducing non-coded amino acids, such as D-amino acids or α-aminoisobutyric acid (Aib), can increase the peptide's stability against proteases and modulate its helicity and cytotoxicity. frontiersin.orgresearchgate.net For example, the incorporation of D-amino acids into an Esculentin-1a analog resulted in a diastereomer with reduced cytotoxicity and improved stability. researchgate.net
The table below provides examples of how modifications have been used to optimize the performance of other Esculentin peptides.
| Peptide Family | Modification Strategy | Outcome | Reference |
| Esculentin-2 | C-terminal amidation | Increased antimicrobial activity and selectivity. | nih.govnih.gov |
| Esculentin-2CHa | Substitution to increase cationicity | Enhanced antimicrobial potency, but also increased cytotoxicity. | nih.gov |
| Esculentin-1a | Truncation (N-terminal fragment) | Retained potent antimicrobial activity with potentially lower hemolytic capacity. | frontiersin.org |
| Esculentin-1a | D-amino acid substitution | Reduced cytotoxicity and improved biostability. | researchgate.net |
This interactive table summarizes various optimization strategies applied to Esculentin peptides, suggesting potential avenues for enhancing the therapeutic properties of this compound.
Biosynthesis, Gene Expression, and Regulation of Esculentin 2cg1
Molecular Biology of Esculentin-2CG1 Precursor Proteins
The genetic blueprint for this compound is encoded within a precursor protein, a common strategy for the biosynthesis of bioactive peptides in amphibians. annualreviews.org The analysis of the full-length cDNA encoding the this compound precursor, isolated from the skin of the frog Amolops chunganensis, reveals a canonical structure for amphibian host-defense peptide precursors. researchgate.netresearchgate.net
These precursors are typically composed of three distinct domains:
A Signal Peptide Region: This N-terminal sequence, typically 22-24 amino acids long, is highly conserved and directs the nascent polypeptide into the endoplasmic reticulum for secretion.
An Acidic Spacer Region: Following the signal peptide, this domain consists of acidic amino acid residues. It is believed to play a role in the correct folding of the precursor and may protect the host cell from the cytotoxic effects of the mature peptide.
The Mature Peptide Sequence: The C-terminal region contains the amino acid sequence of the active this compound peptide.
| Domain | Typical Length (Amino Acids) | Primary Function | Key Characteristics |
|---|---|---|---|
| Signal Peptide | 22-24 | Directs protein to secretory pathway | Hydrophobic N-terminus; highly conserved |
| Acidic Spacer | Variable | Inactivation of mature peptide; assists folding | Rich in acidic residues (Asp, Glu) |
| Mature Peptide | Variable (this compound is 37) | Biological activity (e.g., antimicrobial) | Cationic; amphipathic; contains processing sites |
Gene Cloning and Heterologous Expression Strategies
The isolation and characterization of this compound have been made possible through molecular cloning techniques. The process typically begins with the construction of a cDNA library from the skin secretions or tissue of the source amphibian, such as Amolops chunganensis. researchgate.net Gene-specific primers are then used to amplify the gene of interest for cloning into an expression vector. bio-rad.com
Heterologous expression—the production of a protein in a host organism that does not naturally produce it—is essential for obtaining large quantities of peptides like this compound for research and potential therapeutic development. bio-rad.comlibretexts.org Several systems have been successfully employed for the expression of amphibian AMPs.
Common Heterologous Expression Systems:
Escherichia coli : This bacterium is a widely used host due to its rapid growth and well-understood genetics. mdpi.com However, the expression of AMPs can be toxic to E. coli. To overcome this, peptides are often expressed as fusion proteins, where the AMP is linked to a larger, non-toxic protein. This fusion protein can be cleaved after purification to release the active peptide. nih.gov
Pichia pastoris : This methylotrophic yeast is another popular expression host. nih.govscdi-montpellier.fr It offers advantages over bacteria, including the ability to perform post-translational modifications like disulfide bond formation, which is critical for the structure of this compound. nih.govscdi-montpellier.fr Recombinant expression of other frog AMPs, such as Odorranain-C1, in P. pastoris has proven to be efficient. nih.govscdi-montpellier.fr
The choice of expression strategy depends on factors like the peptide's toxicity, the need for post-translational modifications, and the desired yield. nih.govsigmaaldrich.com
| Host System | Advantages | Challenges | Common Strategy for AMPs |
|---|---|---|---|
| E. coli | Rapid growth, low cost, high yield, well-established protocols | Lacks complex PTM machinery, potential for misfolding, peptide toxicity | Expression as a cleavable fusion protein |
| Pichia pastoris (Yeast) | Eukaryotic PTMs (e.g., disulfide bonds), high-density culture, secreted expression | Slower growth than bacteria, potential for hyperglycosylation | Secretion using native signal peptides |
Post-Translational Processing and Maturation Pathways of this compound
Once the precursor protein is synthesized, it undergoes a series of post-translational modifications (PTMs) to release the mature, active this compound peptide. annualreviews.orgfrontiersin.org These processing steps occur within the granular glands of the frog's skin. annualreviews.orgnsf.gov
The key maturation events include:
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the precursor enters the secretory pathway.
Endoproteolytic Cleavage: Specific endopeptidases recognize and cleave the precursor protein at designated sites, typically flanking the mature peptide sequence. acs.org In many amphibian peptide precursors, these cleavage sites are marked by pairs of basic amino acid residues, such as Lysine-Arginine (-KR-). frontiersin.org These enzymes, which can include metalloproteases and serine peptidases, are often stored in the same granular glands and co-secreted with the peptides. acs.orgplos.org
Disulfide Bridge Formation: Esculentin-2 peptides are characterized by an intramolecular disulfide bridge. tandfonline.com For this compound, this bond forms between two cysteine residues located in the C-terminal region of the peptide, creating a cyclic domain that is crucial for its structural stability and biological activity. wikipedia.orgresearchgate.net
C-terminal Amidation (Potential): Many amphibian peptides undergo C-terminal amidation, a modification where the C-terminal carboxylic acid is converted to an amide. tandfonline.comresearchgate.net This modification can increase the peptide's net positive charge, enhance its stability, and often boosts its antimicrobial potency. tandfonline.com While not definitively documented for all Esculentin-2 peptides, it is a common PTM in related families.
This multi-step processing cascade transforms the inert precursor into the potent, biologically active this compound molecule, ready for secretion.
Regulatory Mechanisms of Peptide Production in Amphibian Skin Secretions
The production and release of this compound and other antimicrobial peptides are tightly regulated processes, forming a critical, inducible defense system for the amphibian. nsf.govusda.gov
Synthesis and Storage: The peptides are synthesized and stored at high concentrations within specialized dermal structures called granular glands (or serous glands). annualreviews.orgnsf.govimrpress.com This storage allows for the rapid release of a large peptide payload when needed.
Neural Regulation: The primary mechanism for secretion is under the control of the sympathetic nervous system. nsf.govsicb.org When an amphibian perceives a threat, such as injury or stress from a predator, a neural signal triggers the release of neurotransmitters like norepinephrine. researchgate.netnih.gov Norepinephrine acts on the granular glands, causing them to discharge their contents onto the skin surface. researchgate.net
Pathogen-Induced Regulation: There is evidence that the presence of pathogens on the skin can also upregulate the synthesis of AMPs. nsf.gov Epithelial cells may recognize microbial components through pattern recognition receptors, signaling the granular glands to increase peptide production, thereby reinforcing the chemical defense barrier. nsf.gov
This regulated system ensures that the potent peptides are deployed only when necessary, providing an immediate and powerful defense against infection and other environmental challenges. sicb.orgmdpi.com Following a massive discharge event, there is a recovery period during which the granular glands must replenish their peptide stores, a process that can take several weeks. researchgate.net
Preclinical Investigational Applications of Esculentin 2cg1
In Vitro Studies in Disease-Relevant Models
In vitro studies are crucial for the preliminary assessment of a compound's biological activities in a controlled laboratory setting. For Esculentin-2CG1, such studies focusing on non-antimicrobial activities in disease-relevant models are not available in the current body of scientific literature.
Exploration of Non-Antimicrobial Biological Activities (e.g., Cell Migration, Wound Healing Promotion in Keratinocytes)
The process of wound re-epithelialization is critically dependent on the migration of keratinocytes to restore the epidermal barrier. frontiersin.org While some antimicrobial peptides are known to promote wound healing, there are currently no published scientific studies that have investigated or demonstrated the effects of this compound on keratinocyte cell migration or its potential to promote wound healing. Standard assays to evaluate these properties, such as the in vitro scratch assay, have been widely used to study collective cell migration but have not been applied to this compound. nih.gov
Mechanisms of Modulatory Effects on Eukaryotic Cellular Pathways (e.g., EGF Receptor Activation, STAT3 Signaling)
The Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are key regulators of cell proliferation, differentiation, and migration. plos.orgoncotarget.com The activation of EGFR can trigger a cascade of intracellular events, including the phosphorylation of STAT3, which then translocates to the nucleus to regulate gene expression. nih.gov
A review of the existing scientific literature indicates that there are no studies dedicated to elucidating the specific modulatory effects of this compound on these or other eukaryotic cellular pathways. Research on a related peptide, Esculentin-1a(1-21)NH2, has shown that it promotes keratinocyte migration through the activation of the EGFR and STAT3 protein. plos.org However, these findings are specific to Esculentin-1a(1-21)NH2 and cannot be extrapolated to this compound without direct experimental evidence.
In Vivo Animal Model Studies for Therapeutic Potential
In vivo studies in animal models are a critical step in preclinical research to assess the efficacy and delivery of a potential therapeutic compound in a living organism. mdpi.com
Efficacy Assessment in Murine Infection Models (e.g., Pulmonary Infections)
Murine models of infection, including pulmonary infections, are standard for evaluating the in vivo efficacy of novel therapeutic agents. nih.govnih.gov While this compound is known as an antimicrobial peptide, there is no published research available that assesses its efficacy in any murine infection models for therapeutic purposes, including but not limited to pulmonary infections.
Advanced Delivery System Development (e.g., Nanoparticle Encapsulation for Targeted Delivery)
Advanced delivery systems, such as encapsulation within nanoparticles, are developed to enhance the stability, bioavailability, and targeted delivery of therapeutic peptides. ista.ac.atresearchgate.net These systems can protect peptides from degradation and control their release. researchgate.net A thorough search of scientific databases reveals no studies on the development or use of nanoparticle encapsulation or any other advanced delivery system specifically for this compound.
Computational and Biophysical Modeling of Esculentin 2cg1
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a window into the dynamic interactions between peptides and lipid bilayers. chemrxiv.org These simulations can model the behavior of Esculentin-2CG1 and its surrounding environment with high temporal and spatial resolution, revealing intricate details of its membrane-disrupting mechanisms.
At the heart of MD simulations lies the principle of solving Newton's equations of motion for a system of atoms and molecules. By calculating the forces between particles and updating their positions and velocities over small time steps, MD simulations can trace the trajectory of a peptide as it approaches, binds to, and inserts into a model cell membrane. These simulations can be performed at different levels of complexity, from all-atom models that explicitly represent every atom in the system to coarse-grained models that group atoms into larger beads to simulate longer timescales and larger systems. nih.govnih.gov
For this compound, MD simulations can elucidate several key aspects of its interaction with bacterial membranes. These include:
Initial Binding and Orientation: Simulations can reveal the initial electrostatic interactions that draw the cationic this compound peptide towards the negatively charged bacterial membrane. They can also show how the peptide orients itself on the membrane surface prior to insertion.
Conformational Changes: Many antimicrobial peptides, likely including this compound, are unstructured in aqueous solution and adopt a more defined secondary structure, such as an α-helix, upon interacting with a membrane. nih.gov MD simulations can capture this environmentally induced folding.
Mechanism of Membrane Disruption: The simulations can provide insights into the specific mechanism of membrane permeabilization, such as the formation of pores (barrel-stave or toroidal pore models) or the "carpet" mechanism where the peptide disrupts the membrane in a detergent-like manner. researchgate.net
Influence of Lipid Composition: The composition of the lipid bilayer significantly influences peptide-membrane interactions. mdpi.commpg.de MD simulations can be used to model this compound's interaction with various lipid compositions that mimic both bacterial and mammalian cell membranes, helping to explain its selectivity.
The data generated from these simulations, such as the potential mean force (PMF) for peptide insertion, can quantify the energetic barriers and favorable states of the peptide within the membrane. nih.gov
De Novo Peptide Design and Virtual Screening for Novel Analogs
The discovery of naturally occurring antimicrobial peptides like this compound provides a template for the design of novel analogs with improved properties, such as enhanced antimicrobial activity, reduced toxicity, and greater stability. Computational approaches play a pivotal role in this design process.
De novo design involves the creation of entirely new peptide sequences based on fundamental principles of peptide structure and function. nih.govnih.gov Algorithms can generate vast libraries of virtual peptides with varying amino acid compositions, lengths, and predicted structures. These designs can be guided by quantitative structure-activity relationship (QSAR) models (discussed in the next section) to favor sequences with desired characteristics. nih.gov For instance, a design algorithm could be programmed to generate analogs of this compound with increased amphipathicity, a key feature of many membrane-active peptides. nih.gov
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing or virtually generated compounds to identify those that are most likely to bind to a specific target or exhibit a desired activity. nih.govnih.gov In the context of this compound, virtual screening could be used to:
Identify Novel Analogs: Screen libraries of peptide analogs for those predicted to have higher antimicrobial potency or selectivity.
Optimize Existing Sequences: Systematically substitute amino acids in the this compound sequence and use computational tools to predict the impact of these mutations on its structure and function. nih.gov
A common virtual screening technique is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking could be used to model its interaction with specific bacterial membrane components.
The following interactive table showcases a hypothetical example of how virtual screening might be used to evaluate designed analogs of this compound.
| Peptide ID | Sequence Modification | Predicted Antimicrobial Activity (MIC, µM) | Predicted Hemolytic Activity (%) |
| This compound | Wild Type | 8 | 15 |
| This compound-A1 | K10A, K15A | 16 | 10 |
| This compound-A2 | L17W, L18W | 4 | 25 |
| This compound-A3 | G22R, G25R | 2 | 18 |
Predictive Modeling of Structure-Activity Relationships using Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. mdpi.comnih.gov These models are invaluable for understanding the key physicochemical properties that govern the antimicrobial efficacy of peptides like this compound and for guiding the design of more potent analogs. nih.govnih.gov
To build a QSAR model for this compound and its analogs, a dataset of peptides with known antimicrobial activities is required. For each peptide, a set of molecular descriptors is calculated. These descriptors can include:
Physicochemical Properties: Net charge, hydrophobicity, isoelectric point, and molecular weight.
Structural Features: Helical content, amphipathicity, and the presence of specific amino acid motifs.
Topological and 3D Descriptors: These capture more complex aspects of the peptide's shape and electronic properties.
Once the descriptors and activity data are compiled, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests, and neural networks) are used to build a model that can predict the activity of new, untested peptides. frontiersin.orgmdpi.com
For this compound, a QSAR model could reveal, for example, the optimal balance of hydrophobicity and charge for maximizing its antimicrobial activity while minimizing its toxicity to human cells. The insights gained from such models can significantly reduce the number of peptides that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
Advanced Biophysical Characterization in Model Membrane Systems
While computational models provide powerful predictive insights, experimental validation using biophysical techniques is essential to confirm and refine these models. Advanced biophysical characterization of this compound in model membrane systems allows for a detailed investigation of its interactions with lipids in a controlled environment.
Model membrane systems are simplified mimics of biological membranes and can range from simple lipid monolayers and micelles to more complex structures like liposomes (unilamellar or multilamellar vesicles) and supported lipid bilayers. boisestate.edutu-dresden.de The composition of these model membranes can be precisely controlled to represent different cell types, such as the anionic lipid-rich membranes of bacteria or the zwitterionic membranes of mammalian cells. nih.govmdpi.com
A variety of biophysical techniques can be employed to study the interaction of this compound with these model membranes:
Calorimetry (ITC and DSC): Isothermal titration calorimetry (ITC) can measure the thermodynamics of peptide binding to lipid vesicles, while differential scanning calorimetry (DSC) can assess how the peptide perturbs the phase behavior of the lipid bilayer.
Spectroscopy (CD, Fluorescence, NMR): Circular dichroism (CD) spectroscopy can monitor changes in the peptide's secondary structure upon membrane binding. Fluorescence spectroscopy, using environmentally sensitive probes, can provide information on the peptide's location within the bilayer and its ability to induce membrane leakage. nih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the peptide when it is bound to or inserted into a lipid bilayer. nih.govplos.org
Microscopy (AFM, Confocal): Atomic force microscopy (AFM) can visualize the effects of the peptide on the membrane surface, revealing the formation of pores or other defects. nih.govmdpi.com Confocal microscopy can be used to observe the interaction of fluorescently labeled peptides with giant unilamellar vesicles (GUVs). tu-dresden.de
The following table summarizes some key biophysical techniques and the information they can provide about this compound's interaction with model membranes.
| Technique | Model System | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Liposomes | Binding affinity, enthalpy, and entropy of interaction. |
| Circular Dichroism (CD) Spectroscopy | Liposomes, Micelles | Secondary structure of the peptide (e.g., α-helix, β-sheet) in a membrane environment. |
| Solid-State NMR Spectroscopy | Lipid Bilayers | High-resolution structure and orientation of the peptide within the membrane. nih.gov |
| Atomic Force Microscopy (AFM) | Supported Lipid Bilayers | Visualization of membrane disruption, such as pore formation. mdpi.com |
By integrating computational and biophysical approaches, a comprehensive understanding of the structure-function relationships of this compound can be achieved. This knowledge is not only fundamental to our understanding of its antimicrobial mechanism but also provides a rational basis for the design of new and improved peptide-based antibiotics.
Future Research Directions and Translational Outlook for Esculentin 2cg1
Identification of Novel Biological Activities and Therapeutic Indications
While the primary characterized activity of Esculentin-2CG1 is its antimicrobial effect, the broader family of esculentin (B142307) peptides exhibits a range of biological functions that suggest further investigation into this compound is warranted. Future research should aim to explore activities beyond its direct bactericidal properties.
Anticancer Potential: A growing body of evidence suggests that some antimicrobial peptides possess anticancer properties. frontiersin.orgnih.gov These peptides are often cationic and amphipathic, characteristics shared by this compound, which may enable them to selectively interact with and disrupt the negatively charged membranes of cancer cells. nih.gov Future studies should investigate the cytotoxic activity of this compound against various cancer cell lines. Research on other esculentin peptides, such as Esculentin-2PLa, has already indicated necrotic cell death in breast cancer cells, providing a strong rationale for exploring similar activities in this compound. researchgate.net
Antiviral Activity: The antiviral potential of antimicrobial peptides is an emerging area of research. nih.govnih.gov Some peptides can inhibit viral replication by directly targeting the viral envelope or by interfering with the virus-host cell interaction. nih.gov Given that other amphibian peptides have demonstrated broad-spectrum antiviral activity, screening this compound against a panel of enveloped and non-enveloped viruses could reveal novel therapeutic applications. nih.gov
Immunomodulatory Effects: Beyond direct pathogen killing, many antimicrobial peptides can modulate the host immune response. endocrine-abstracts.orgnih.gov These immunomodulatory functions can include altering cytokine production and influencing inflammatory pathways. endocrine-abstracts.orgnih.gov Studies on an analogue of a related peptide, Esculentin-2CHa, have indicated that modifications can enhance its anti-diabetic actions without triggering pro-inflammatory responses. endocrine-abstracts.org Investigating the potential for this compound to modulate immune responses could open up therapeutic avenues for inflammatory conditions or as an adjunct to antimicrobial therapy to promote infection resolution.
Anti-diabetic Properties: The discovery of insulin-releasing effects in analogues of Esculentin-2CHa suggests a potential role for this peptide family in metabolic regulation. endocrine-abstracts.orgnih.gov Future research could explore whether this compound or its derivatives can influence glucose homeostasis, potentially leading to the development of new treatments for diabetes.
A summary of potential novel biological activities for this compound is presented in Table 1.
| Potential Biological Activity | Rationale for Investigation | Potential Therapeutic Indication |
| Anticancer | Cationic and amphipathic nature; demonstrated activity in related esculentin peptides. frontiersin.orgnih.govresearchgate.net | Various Cancers |
| Antiviral | Known antiviral activity of other amphibian antimicrobial peptides. nih.govnih.gov | Viral Infections |
| Immunomodulatory | Common property of host defense peptides; observed in related esculentin analogues. endocrine-abstracts.orgnih.gov | Inflammatory Disorders, Sepsis |
| Anti-diabetic | Insulinotropic effects demonstrated by analogues of a related esculentin peptide. endocrine-abstracts.orgnih.gov | Type 2 Diabetes |
Rational Design of Next-Generation this compound Analogs with Tuned Properties
The native this compound peptide provides a valuable scaffold for the rational design of next-generation analogues with improved therapeutic profiles. Key areas for modification include enhancing antimicrobial potency, broadening the spectrum of activity, and improving stability.
Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the peptide's structure and its biological activity is crucial for rational design. nih.govmdpi.com Future research should focus on systematic amino acid substitutions to identify key residues responsible for antimicrobial activity and cytotoxicity. Techniques such as alanine (B10760859) scanning can elucidate the contribution of individual amino acids to the peptide's function.
Improving Stability and Efficacy: A significant hurdle for the therapeutic use of peptides is their susceptibility to proteolytic degradation. qub.ac.uknih.govnih.gov Strategies to enhance the stability of this compound analogues could include the incorporation of non-natural D-amino acids, cyclization of the peptide backbone, or chemical modifications such as N-methylation. qub.ac.uk For instance, the introduction of D-amino acids has been shown to confer resistance to plasma enzyme degradation in analogues of Esculentin-2CHa. nih.gov
Tuning Hydrophobicity and Cationicity: The balance between hydrophobicity and net positive charge is a critical determinant of the activity and selectivity of antimicrobial peptides. nih.gov Modifications to this compound could aim to optimize this balance to enhance its interaction with microbial membranes while minimizing off-target effects on host cells. Increasing the net positive charge has been shown to be a key factor in improving the antimicrobial activity of other peptides. nih.gov
Hybrid Peptides: The creation of hybrid peptides that combine functional domains from different parent molecules is a promising strategy. For example, a hybrid peptide designed from Esculentin-1a and melittin (B549807) has been reported to exhibit potent bactericidal activity and act as an adjuvant with conventional antibiotics. frontiersin.org Similar approaches could be applied to this compound, potentially combining its antimicrobial domains with sequences that confer other desirable properties.
Integration with Innovative Drug Delivery Technologies
Effective delivery of peptide-based therapeutics to the site of infection is essential for their clinical success. Future research should focus on integrating this compound with innovative drug delivery systems to overcome challenges such as poor bioavailability and rapid clearance. nih.govnih.gov
Nanoparticle-based Delivery: Encapsulating or conjugating this compound with nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery. plos.org Studies on the related Esculentin-1a have shown that conjugation to gold nanoparticles can significantly enhance its antipseudomonal activity without inducing toxicity in human cells. plos.org
Hydrogel Formulations: For topical or localized applications, formulating this compound into hydrogels could provide sustained release of the peptide at the target site. nih.gov Peptide-based hydrogels can be designed to be biodegradable and biocompatible, making them suitable for wound healing applications.
Liposomal Encapsulation: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be tailored to target specific tissues or cells. Encapsulating this compound in liposomes could enhance its stability in circulation and reduce potential systemic toxicity.
A summary of potential drug delivery systems for this compound is presented in Table 2.
| Delivery System | Potential Advantages | Examples of Application |
| Nanoparticles (e.g., gold, polymeric) | Enhanced stability, targeted delivery, improved efficacy. plos.org | Systemic infections, topical treatments |
| Hydrogels | Sustained local release, biocompatibility. nih.gov | Wound healing, localized infections |
| Liposomes | Improved bioavailability, reduced toxicity, targeted delivery. | Systemic infections |
Investigation of Synergistic Effects with Conventional Antimicrobials or Other Bioactive Agents
Combining this compound with conventional antibiotics or other bioactive agents could offer a powerful strategy to combat multidrug-resistant infections. plos.orgnih.gov
Synergy with Antibiotics: this compound could act synergistically with conventional antibiotics by permeabilizing bacterial membranes, thereby facilitating the entry of the antibiotic into the cell. nih.gov This could potentially re-sensitize resistant bacteria to existing drugs and reduce the required therapeutic dose of both agents, minimizing side effects. plos.orgnih.gov Future studies should employ checkerboard assays and time-kill studies to systematically evaluate the synergistic potential of this compound with a range of antibiotics against clinically relevant pathogens.
Combination with Other Bioactive Peptides: Combining this compound with other antimicrobial peptides that have different mechanisms of action could also lead to synergistic effects and reduce the likelihood of resistance development.
Adjuvant Therapy: this compound could be used as an adjuvant to enhance the efficacy of other therapies. For example, its potential immunomodulatory properties could be harnessed to improve the host's ability to clear an infection when co-administered with an antibiotic.
Scalable Biotechnological Production and Purification for Research and Development
To facilitate preclinical and clinical development, robust and scalable methods for the production and purification of this compound are required.
Solid-Phase Peptide Synthesis (SPPS): For research quantities and initial preclinical studies, chemical synthesis using SPPS is a viable option. nih.govcore.ac.ukpeptide.comresearchgate.netjacsdirectory.com This method allows for the precise incorporation of unnatural amino acids and other modifications to create analogues. nih.govjacsdirectory.com However, the cost of raw materials can be a limitation for large-scale production. researchgate.net
Recombinant Production Systems: For larger scale and more cost-effective production, recombinant expression systems in bacteria (e.g., Escherichia coli), yeast, or other host organisms are a promising alternative. Research will be needed to optimize expression vectors, codon usage, and fermentation conditions to achieve high yields of bioactive this compound. The development of efficient purification protocols to isolate the peptide from the host cell proteins will also be critical.
The future of this compound as a therapeutic agent hinges on a multidisciplinary research approach that explores its full biological potential, optimizes its properties through rational design, develops effective delivery strategies, investigates its synergistic capabilities, and establishes scalable production methods. If these challenges can be successfully addressed, this compound and its next-generation analogues could become valuable additions to our arsenal (B13267) against infectious diseases and potentially other conditions.
Q & A
Q. How to design interdisciplinary studies combining this compound research with computational biology?
- Guidance : Collaborate with bioinformaticians to develop predictive models (e.g., machine learning for AMP sequence-activity relationships). Validate experimentally and co-author with clear role delineation in contributions .
Data Presentation and Publication Standards
- Tables : Include raw data (e.g., MIC values across strains) in appendices and processed metrics (mean ± SD) in main text tables .
- Reproducibility : Share protocols via repositories like Protocols.io and cite datasets with DOIs .
- Ethics : Disclose funding sources and conflicts of interest per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
